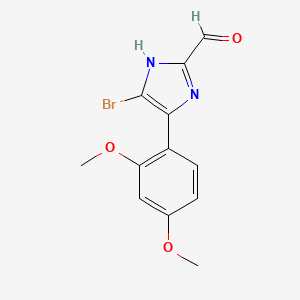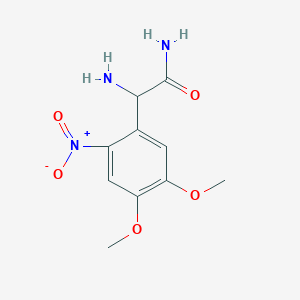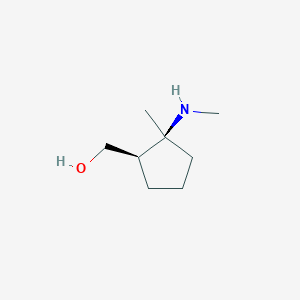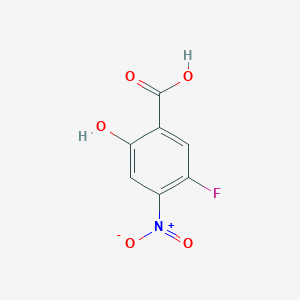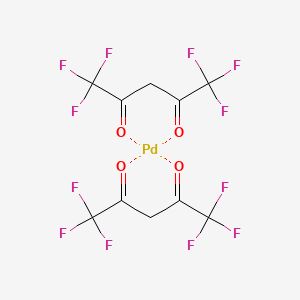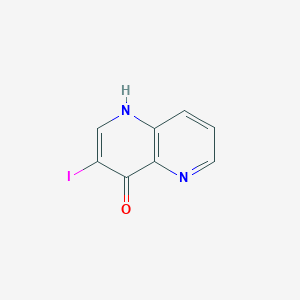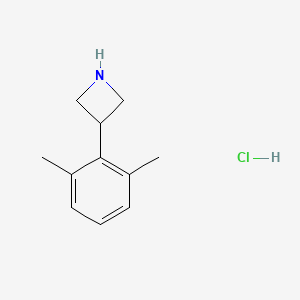
3-(2,6-Dimethylphenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)azetidine Hydrochloride: is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2,6-Dimethylphenyl)azetidine Hydrochloride, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves scalable and efficient synthetic routes. Microwave irradiation and solid support methods have been employed to achieve high yields and purity. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support has been reported .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride is used as a building block in organic synthesis. Its unique reactivity due to ring strain makes it valuable for constructing complex molecules .
Biology and Medicine: Azetidines, including this compound, have been explored for their potential biological activities. They are investigated for their antibacterial, antiviral, and anticancer properties .
Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specific properties. Their ability to undergo polymerization reactions makes them suitable for creating specialized coatings and materials .
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and unique reactivity allow it to form covalent bonds with specific biomolecules, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which imparts unique reactivity and stability. Its specific substitution pattern with the 2,6-dimethylphenyl group further distinguishes it from other azetidines and related compounds .
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
3-(2,6-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-9(2)11(8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
Clé InChI |
BJMRTPZBMRRBMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


